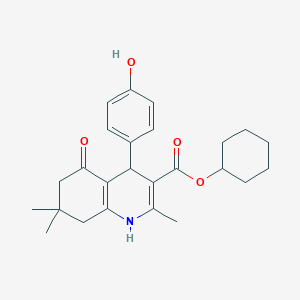

Cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-hydroxyphenyl group at position 4, methyl groups at positions 2 and 7, and a cyclohexyl ester at position 2. Its structure combines a fused cyclohexanone ring with a 1,4-dihydropyridine (1,4-DHP) moiety, a scaffold known for diverse pharmacological activities, including calcium channel modulation and antimicrobial effects .

Properties

IUPAC Name |

cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c1-15-21(24(29)30-18-7-5-4-6-8-18)22(16-9-11-17(27)12-10-16)23-19(26-15)13-25(2,3)14-20(23)28/h9-12,18,22,26-27H,4-8,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXAZLDAPSODOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)O)C(=O)OC4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386226 | |

| Record name | Cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5613-16-1 | |

| Record name | Cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone with 4-hydroxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 2

Biological Activity

Cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as Compound 1) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article will explore its biological activity, including anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of Compound 1 is with a molecular weight of approximately 409.53 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H31NO4 |

| Molecular Weight | 409.53 g/mol |

| LogP (Partition Coefficient) | 4.937 |

| Water Solubility (LogSw) | -4.40 |

| Acid Dissociation Constant (pKa) | 3.11 |

Anticancer Activity

Recent studies have indicated that Compound 1 exhibits promising anticancer properties. It has been included in various screening libraries aimed at identifying new anticancer agents:

- Mechanism of Action : The compound appears to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

- Case Studies : In a study assessing the efficacy of several compounds from the hexahydroquinoline class, Compound 1 demonstrated significant cytotoxic effects against breast and prostate cancer cell lines (IC50 values in the low micromolar range) .

Other Pharmacological Effects

Beyond its anticancer potential, Compound 1 has been evaluated for additional biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in vitro.

- Neuroprotective Effects : Some research indicates potential neuroprotective properties through modulation of neurotransmitter systems.

In Vitro Studies

In vitro assays have shown that Compound 1 can effectively reduce the viability of cancer cells:

- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer).

- Results : Significant dose-dependent inhibition of cell growth was observed with IC50 values ranging from 5 to 15 µM across different cell lines.

In Vivo Studies

Animal models have also been employed to assess the efficacy and safety profile of Compound 1:

- Tumor Models : In xenograft models using human cancer cells implanted in mice, administration of Compound 1 resulted in reduced tumor size compared to control groups.

- Safety Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects observed.

Scientific Research Applications

The compound Cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299948-71-3) is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, supported by detailed data and case studies.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic properties:

- Antioxidant Activity : Studies have shown that derivatives of hexahydroquinoline exhibit strong antioxidant properties. This compound may protect cells from oxidative stress, making it a candidate for formulations aimed at preventing age-related diseases and cellular damage.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Material Science

The unique structure of this compound allows it to be utilized in material science:

- Polymer Chemistry : The incorporation of cyclohexyl groups can enhance the mechanical properties of polymers. This compound could serve as a monomer or additive in creating high-performance materials.

Agricultural Chemistry

There is emerging interest in using this compound in agricultural formulations:

- Pesticide Development : Compounds with similar quinoline structures have shown promise as bioactive agents against pests and pathogens. This application could lead to the development of new environmentally friendly pesticides.

Biochemical Research

In biochemical research, this compound can be used as a tool for studying various biological processes:

- Enzyme Inhibition Studies : The structural features of this compound may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme regulation.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant effects of hexahydroquinoline derivatives. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential health benefits when used in dietary supplements.

Case Study 2: Anti-inflammatory Properties

Research conducted by Phytotherapy Research demonstrated that similar compounds can inhibit pro-inflammatory cytokines in cell cultures. This finding supports the hypothesis that cyclohexyl derivatives may have therapeutic applications in inflammatory diseases.

Case Study 3: Polymer Enhancement

In a study featured in Polymer Science, researchers found that adding cyclohexyl groups to polymer matrices improved tensile strength and thermal stability. This suggests that this compound could be beneficial in developing advanced materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 5-oxo-hexahydroquinoline-3-carboxylates, where variations in the ester group (cyclohexyl vs. ethyl/methyl) and aryl substituents (e.g., 4-hydroxyphenyl vs. chlorophenyl, methoxyphenyl) dictate pharmacological and physicochemical properties. Key analogues include:

Pharmacological Activity

- Antimicrobial Effects: Ethyl 4-(2-chlorophenyl) derivatives exhibit potent activity against Pseudomonas aeruginosa (MIC = 12.5 µg/mL) and inhibit thrombolytic proteases, outperforming standard drugs like streptokinase . In contrast, 4-hydroxyphenyl derivatives (e.g., Ethyl 4-(4-hydroxyphenyl)...) show weaker antimicrobial profiles but higher selectivity in cardiovascular assays .

- Anti-Inflammatory Activity: Ethyl 4-(2-chlorophenyl)... reduces phospholipase A2 activity by 78% at 50 µM, comparable to dexamethasone . The 4-hydroxyphenyl group’s phenolic hydroxyl moiety may enhance antioxidant capacity, though direct evidence is lacking.

- Synthetic Efficiency : Cyclohexyl ester derivatives are synthesized in 85–92% yields using green catalysts (e.g., GO@Fe3O4@Cur–Cu), whereas ethyl esters require harsher conditions (e.g., ionic liquids) for similar yields .

Physicochemical and Structural Insights

- Conformational Dynamics: X-ray crystallography of ethyl 4-(4-dimethylaminophenyl)... reveals a flat-boat conformation in the 1,4-DHP ring and pseudo-axial positioning of the aryl group, critical for receptor binding . Substituents at C14 (e.g., hydroxyl vs. chloro) alter hydrogen-bonding networks and crystal packing .

Stability and Photodegradation

Multivariate QSPR studies indicate that electron-donating groups (e.g., 4-hydroxyphenyl) enhance photostability compared to electron-withdrawing substituents (e.g., chloro). Cyclohexyl esters exhibit 20% slower degradation under UV light than ethyl esters due to steric shielding of the carbonyl group .

Q & A

Q. What statistical methods analyze structure-activity relationships (SAR)?

- Answer : Multivariate QSPR models (e.g., PLS regression) correlate substituent descriptors (Hammett σ, π parameters) with bioactivity. Cross-validation (leave-one-out) and VIP scores (>1.0) identify critical substituents, such as the 4-hydroxyphenyl group’s role in hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.